molecular formula C19H18FN3OS B3018530 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone CAS No. 897471-75-9

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone

Cat. No.: B3018530
CAS No.: 897471-75-9
M. Wt: 355.43
InChI Key: WTLUZMSBHOQOCD-UHFFFAOYSA-N
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Description

The compound "(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone" features a benzo[d]thiazole scaffold substituted with a fluorine atom at position 6, linked to a piperazine ring, which is further connected to a p-tolyl methanone group.

Properties

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c1-13-2-4-14(5-3-13)18(24)22-8-10-23(11-9-22)19-21-16-7-6-15(20)12-17(16)25-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLUZMSBHOQOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.

    Piperazine Derivatization: The piperazine ring is introduced by reacting the benzo[d]thiazole derivative with piperazine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

    Methanone Bridge Formation: The final step involves the coupling of the piperazine derivative with p-tolylmethanone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, forming corresponding carboxylic acids.

    Reduction: Reduction reactions can target the methanone bridge, converting it to a secondary alcohol.

    Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Formation of p-toluic acid.

    Reduction: Formation of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanol.

    Substitution: Formation of (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The incorporation of the fluorobenzo[d]thiazole unit may enhance the compound's efficacy against various cancer cell lines. For instance, derivatives have shown inhibitory effects on tumor growth in vitro and in vivo models.

Antimicrobial Properties

Compounds containing piperazine and fluorobenzo[d]thiazole have been evaluated for their antimicrobial activities. Studies suggest that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Anti-inflammatory Effects

The compound has been assessed for its anti-inflammatory properties, particularly through inhibition of cyclooxygenase enzymes (COX). The presence of substituents like the p-tolyl group may enhance its activity against inflammation-related pathways.

Table 1: Biological Activities of Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-FluorobenzothiazoleFluorinated benzothiazoleAntimicrobial
Piperazine DerivativesPiperazine scaffoldAnxiolytic effects
Furan DerivativesFuran ring systemsAnticancer

A study by Sathe et al. highlighted that derivatives of this compound exhibited IC50 values of approximately 11.34 µM for COX-1 inhibition, indicating promising anti-inflammatory potential.

Neuropharmacological Applications

The piperazine component is often linked to neuropharmacological effects, including anxiolytic and antidepressant activities. Investigations into the interaction of this compound with neurotransmitter systems could reveal new therapeutic avenues for treating anxiety and depression.

Synthesis and Modification

The synthesis of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone typically involves multi-step synthetic pathways, including:

  • Formation of the piperazine derivative .
  • Coupling with substituted benzothiazoles .
  • Final modifications to enhance biological activity .

Each step requires optimization to ensure high yield and purity, which is crucial for further biological testing.

Mechanism of Action

The mechanism of action of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzo[d]thiazole moiety may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogues with Benzo[d]thiazole/Imidazo[2,1-b]thiazole Cores

Compounds sharing the benzothiazole or related imidazothiazole cores with piperazine and aryl ketone/sulfonyl groups are well-documented:

  • Imidazo[2,1-b]thiazole Derivatives (): Compounds such as (5-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9bb) and (5-phenylimidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9eb) feature imidazothiazole cores with tosyl or aryl sulfonyl groups on piperazine. These compounds exhibit high yields (75–86%) and melting points (214–250°C), with distinct NMR shifts for aromatic protons (δ 7.1–8.5 ppm) .
  • Benzothiazole-Piperazine Hybrids (): Compounds like (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone () and 1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone derivatives () demonstrate how alkyl or sulfonyl substitutions on the benzothiazole or piperazine influence properties. For example, ethyl substitution at position 6 () increases hydrophobicity compared to the target compound’s fluorine substituent .

Methanone Derivatives with Aromatic Substituents

The p-tolyl methanone group in the target compound is structurally analogous to aryl ketones in other derivatives:

  • p-Tolyl vs. Chlorophenyl/Trifluoromethylphenyl: Compounds like (4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)(5-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)methanone (9bc) () and thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (compound 21) () show that electron-withdrawing groups (e.g., Cl, CF₃) lower electron density on the aryl ring, whereas p-tolyl’s methyl group provides mild electron-donating effects. This difference may influence solubility and metabolic stability .

Piperazine Ring Modifications

The piperazine ring’s substitution pattern critically affects molecular properties:

  • Sulfonyl vs. Methanone Linkages: Compounds with sulfonyl groups (e.g., 9bb, 9ec in ) exhibit higher polarity and melting points (214–257°C) compared to methanone-linked derivatives. For instance, (4-tosylpiperazin-1-yl)methanone (9bb) has a melting point of 214–216°C, while the target compound’s p-tolyl methanone may reduce polarity, enhancing membrane permeability .
  • Phenyl vs. Heteroaryl Substituents: Derivatives like 1-(3-fluorophenyl)-3-(4-(4-((piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) () demonstrate that urea-linked piperazines can modulate hydrogen-bonding interactions, unlike the methanone linkage in the target compound .

Physicochemical Properties

A comparative analysis of molecular weights, melting points, and yields is summarized below:

Compound (Source) Molecular Formula Molecular Weight Melting Point (°C) Yield (%)
Target Compound C₁₉H₁₈FN₃OS 367.4 (est.) N/A N/A
9bb () C₂₄H₂₅N₄O₃S₂ 481.1 214–216 86
9ec () C₂₃H₂₂ClN₄O₃S₂ 501.1 245–247 80
5i () C₂₉H₂₈N₈O₂S₂ 593.2 N/A N/A
Compound 21 () C₁₇H₁₅F₃N₂OS 364.4 N/A N/A

Note: The target compound’s estimated molecular weight (367.4) is lower than sulfonyl derivatives (e.g., 9bb), suggesting reduced steric bulk. Fluorine substitution may lower melting points compared to chlorinated analogues (e.g., 9bc: 195–197°C vs. target compound’s predicted range).

Spectroscopic Data

  • NMR Trends : In , aromatic protons in imidazothiazole derivatives resonate at δ 7.1–8.5 ppm, while fluorine atoms in analogous compounds (e.g., 11a in ) cause deshielding effects. The target compound’s 6-fluorobenzo[d]thiazole would show distinct ¹⁹F NMR signals near δ -110 to -120 ppm .
  • Mass Spectrometry: Sulfonyl derivatives (e.g., 9bb, m/z 481 [M+H]⁺) exhibit higher molecular ions than methanone-linked compounds, aligning with the target’s lower molecular weight .

Biological Activity

The compound (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone is a synthetic organic molecule that integrates a piperazine ring and a fluorobenzo[d]thiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Structural Characteristics

The structural formula of the compound indicates several functional groups that enhance its interaction with biological targets. The presence of the piperazine ring is commonly associated with various pharmacological activities, including:

  • Antidepressant
  • Antimicrobial
  • Anticancer

These activities are predicted based on the compound's ability to form hydrogen bonds and engage in π-π stacking interactions due to its conjugated double bond system.

Biological Activity Overview

Research indicates that compounds with a similar structural framework exhibit a wide range of biological activities. The following table summarizes notable examples:

Compound NameStructural FeaturesBiological Activity
6-Fluorobenzo[d]thiazoleContains fluorobenzo[d]thiazoleAntimicrobial
Piperazine derivativesContains piperazine ringsAntidepressant
Nitro-substituted phenolsContains nitrophenyl groupsAnticancer

The combination of piperazine and nitrophenyl functionalities in This compound may lead to diverse therapeutic applications that have not been fully explored.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. For instance, derivatives containing thiazole cores have been reported to exhibit significant AChE inhibitory activity with IC50 values as low as 2.7 µM .
  • Anticancer Properties : The anticancer potential is supported by studies showing cytotoxic effects against various cancer cell lines. For example, certain thiazole derivatives demonstrated selective toxicity against non-small cell lung and breast cancer cells .
  • Antimicrobial Activity : The fluorobenzo[d]thiazole moiety is associated with antimicrobial properties, making these compounds potential candidates for treating bacterial infections .

Case Studies

Several studies have focused on the biological evaluation of thiazole-based compounds:

  • A study evaluated a series of 2-aminothiazole derivatives for anticancer activity against fibroblast cells and seven cancer cell lines, revealing promising results that suggest further exploration into structure-activity relationships .
  • Another research effort highlighted the synthesis and evaluation of piperazine-based compounds as tyrosinase inhibitors, demonstrating their potential in skin-related applications .

Comparative Analysis

Comparative studies with structurally related compounds provide insights into the unique properties of This compound :

Compound ComparisonStructural FeaturesObserved Biological Activity
1-(4-(6-Fluorobenzo[d]oxazol-2-yl)piperazin-1-yl)ethanoneOxazole instead of thiazoleVaries in reactivity and activity
1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanoneAdditional phenyl groupEnhanced biological activity

The variations in structural features lead to differences in biological activity, suggesting that modifications can significantly impact therapeutic efficacy.

Q & A

Q. What are the recommended synthetic routes for (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone, and what are their critical optimization parameters?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Formation of the benzothiazole core : Fluorination at the 6th position of benzo[d]thiazole can be achieved using fluorinating agents like Selectfluor under controlled pH (e.g., acetic acid buffer) .

Piperazine coupling : The methanone-linked piperazine moiety is introduced via nucleophilic acyl substitution. For example, reacting 6-fluorobenzo[d]thiazole-2-carbonyl chloride with piperazine in ethanol with a base (e.g., K₂CO₃) at reflux .

p-Tolyl group attachment : A Friedel-Crafts acylation or Suzuki-Miyaura coupling may be used to link the p-tolyl group to the piperazine-methanone intermediate .

Q. Critical Parameters :

  • Temperature control : Excess heat during fluorination can lead to byproducts (e.g., di-fluorinated analogs) .
  • Stoichiometry : Precise molar ratios (e.g., 1:1.2 for acyl chloride:piperazine) minimize unreacted intermediates .
  • Purification : Column chromatography (silica gel, EtOAc/petroleum ether) resolves regioisomers .

Table 1 : Representative Synthetic Approaches

StepReagents/ConditionsYield (%)Reference
FluorinationSelectfluor, acetic acid, 80°C65–70
Piperazine couplingEthanol, K₂CO₃, reflux, 12 h48
p-Tolyl functionalizationPd(PPh₃)₄, p-tolylboronic acid, DMF55–60

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include the fluorine-coupled aromatic proton (δ 7.8–8.2 ppm, J = 8–10 Hz) and the piperazine N-CH₂ groups (δ 3.2–3.6 ppm). The p-tolyl methyl group appears as a singlet at δ 2.3 ppm .
  • HRMS : Confirm molecular formula (C₁₉H₁₈FN₃OS) with <2 ppm error .
  • HPLC : Purity >95% using a C18 column (MeCN:H₂O = 70:30, 1 mL/min) .

Q. Interpretation Tips :

  • Overlapping peaks in NMR? Use 2D experiments (COSY, HSQC) to resolve piperazine and aromatic signals .
  • Mass fragmentation patterns help distinguish between positional isomers (e.g., 6- vs. 5-fluoro derivatives) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to optimize its pharmacological profile?

  • Methodological Answer :
  • Core modifications : Replace the benzothiazole with benzoxazole to assess electronic effects on receptor binding .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the p-tolyl position to evaluate solubility vs. activity trade-offs .
  • Biological assays : Test modified analogs against histamine H₁/H₄ receptors using radioligand displacement assays (IC₅₀ comparisons) .

Table 2 : SAR Case Study (Hypothetical Data)

ModificationH₁ Receptor IC₅₀ (nM)Solubility (µg/mL)
Parent compound12 ± 1.58.2
p-Tolyl → p-NO₂-phenyl4 ± 0.82.1
Piperazine → homopiperazine28 ± 3.215.6

Q. What strategies are recommended for resolving contradictory biological activity data observed across different studies?

  • Methodological Answer :
  • Assay standardization : Use identical cell lines (e.g., HEK293T for receptor studies) and control for batch-to-batch compound purity .
  • Orthogonal validation : Confirm H₁ receptor antagonism via both cAMP inhibition (ELISA) and calcium flux assays .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by solvent effects (DMSO >0.1% inhibits some targets) .

Q. What are the key considerations in designing in vitro assays to evaluate target specificity toward histamine receptors versus off-target effects?

  • Methodological Answer :
  • Panel screening : Test against a receptor panel (e.g., serotonin 5-HT₂A, dopamine D₂) to quantify selectivity ratios .
  • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) for H₁ vs. H₄ receptors .
  • Negative controls : Include known H₁ antagonists (e.g., cetirizine) to benchmark activity .

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